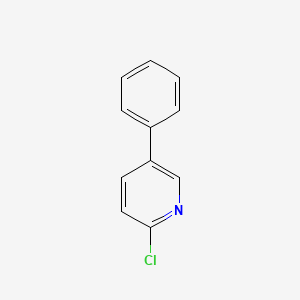

2-Chloro-5-phenylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTCNPDHDYHZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376525 | |

| Record name | 2-Chloro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66600-05-3 | |

| Record name | 2-Chloro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Quantum Chemical Calculations for Phenylpyridines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to the study of phenylpyridines. Phenylpyridine derivatives are a cornerstone of modern materials science, particularly as highly efficient phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs).[1][2] Computational modeling is an indispensable tool for rationally designing novel phenylpyridine-based molecules with tailored photophysical properties, accelerating the discovery and development of next-generation materials and therapeutics.[3][4][5]

This document moves beyond a simple recitation of methods, offering insights into the causality behind computational choices and providing a self-validating workflow. We will delve into the theoretical underpinnings of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), outline a robust computational protocol from structure optimization to spectra simulation, and discuss the interpretation of the resulting data.

Theoretical Foundations: Modeling the Quantum World of Phenylpyridines

The accurate prediction of molecular properties begins with the selection of an appropriate theoretical framework. For molecules like phenylpyridines, particularly their metal complexes, a multi-step approach combining DFT and TD-DFT is the industry standard.

Density Functional Theory (DFT) for the Ground State

DFT is a powerful quantum mechanical method used to determine the electronic structure (the arrangement of electrons) of a molecule in its lowest energy state, or ground state.[6][7] Instead of dealing with the complex many-electron wavefunction, DFT simplifies the problem by focusing on the electron density. For phenylpyridine systems, DFT is primarily used for:

-

Geometry Optimization: Finding the most stable 3D arrangement of atoms in the molecule. An accurate optimized structure is the critical starting point for all subsequent property calculations.

-

Frontier Molecular Orbitals (FMOs): Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy, shape, and distribution of these orbitals are fundamental to understanding a molecule's electronic behavior, including its absorption and emission characteristics.

Time-Dependent DFT (TD-DFT) for Excited States

To understand the photophysical properties of phenylpyridines (how they interact with light), we must investigate their electronically excited states. TD-DFT is the most widely used extension of DFT for this purpose.[8][9][10] It allows for the calculation of:

-

Vertical Excitation Energies: These correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one, simulating the absorption of light. This data is used to predict a molecule's UV-Vis absorption spectrum.

-

Excited-State Geometries: After absorbing light, a molecule often relaxes into a new, more stable geometry in its excited state. TD-DFT can optimize the structure of these excited states.

-

Emission Energies: By calculating the energy difference between the relaxed excited state and the ground state, TD-DFT can predict the energy of emitted light (fluorescence or phosphorescence).[11][12] For iridium-phenylpyridine complexes, this is crucial for predicting the color of their phosphorescent emission.[11][13]

The Scientist's Choice: Functionals and Basis Sets

The accuracy of any DFT or TD-DFT calculation hinges on the choice of two key components: the exchange-correlation functional and the basis set. This is where field-proven expertise is essential.

Functionals: The "Flavor" of DFT

The functional approximates the complex exchange and correlation energies of the electrons. For phenylpyridine systems, the choice depends on the specific property and molecular structure:

-

Hybrid Functionals (e.g., B3LYP, PBE0): These are often excellent for geometry optimizations and for describing the ground state of both organic and organometallic phenylpyridines.[14][15][16] B3LYP is a widely used and well-benchmarked starting point.[17]

-

Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are specifically designed to better describe long-range electronic interactions. They are highly recommended for calculating excited states with significant charge-transfer (CT) character, which is common in the Metal-to-Ligand Charge Transfer (MLCT) states of iridium complexes that are responsible for their phosphorescence.[8][14][18] Using standard hybrids for these states can lead to a significant underestimation of the excitation energy.[19]

Basis Sets: The Building Blocks of Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.

-

For Light Atoms (C, H, N, O): Pople-style basis sets like 6-31G(d,p) are a cost-effective choice for initial optimizations. For higher accuracy, especially for photophysical properties, a triple-zeta basis set like 6-311+G(d,p) is recommended.[4][20] The "+" indicates the inclusion of diffuse functions, which are crucial for describing anions and excited states, while "(d,p)" denotes polarization functions that allow for more flexible orbital shapes.[21]

-

For Heavy Metals (e.g., Iridium): Core electrons in heavy atoms do not participate significantly in chemical bonding but are computationally expensive to treat. Therefore, an Effective Core Potential (ECP) is used to replace them, while the valence electrons are described by a dedicated basis set. The LANL2DZ (Los Alamos National Laboratory 2-double-zeta) basis set with its associated ECP is a very common and reliable choice for iridium and other transition metals.[22] For benchmark-quality calculations, all-electron basis sets that account for relativistic effects, such as the SARC-DKH-TZVP basis set, can be employed for the metal center.[14]

| System Type | Recommended Functional | Recommended Basis Set (Light Atoms) | Recommended Basis Set (Heavy Metal, e.g., Ir) |

| Ground-State Geometry | B3LYP or PBE0 | 6-31G(d,p) | LANL2DZ |

| Photophysical Properties | CAM-B3LYP or ωB97X-D | 6-311+G(d,p) | LANL2DZ |

A Validated Computational Workflow

A robust and reproducible workflow is the cornerstone of trustworthy computational science. The following step-by-step protocol is designed to guide the user from initial structure to final photophysical properties.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. medium.com [medium.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes | MDPI [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. DFT vs. TDDFT vs. TDA to simulate phosphorescence spectra of Pt- and Ir-based complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Theoretical study of iridium complexes with phenylpyridine based ligands and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. reddit.com [reddit.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloropyridines

Introduction: Navigating the Challenges of 2-Chloropyridine Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2][3] This palladium-catalyzed transformation is indispensable in pharmaceutical and materials science for the construction of biaryl and hetero-biaryl scaffolds, which are core components of numerous biologically active molecules.[1][4][5]

However, the application of this powerful reaction to heteroaryl chlorides, specifically 2-chloropyridines, presents a distinct set of challenges that demand a nuanced and optimized approach.[1] The inherent lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts, coupled with the potential for the pyridine nitrogen to inhibit the palladium catalyst, necessitates the use of highly active catalytic systems and carefully selected reaction parameters.[6][7][8][9] This guide provides a comprehensive overview of the key considerations, a detailed experimental protocol, and troubleshooting strategies to empower researchers in successfully executing the Suzuki-Miyaura coupling of 2-chloropyridines.

The Catalytic Heart of the Reaction: Key Components and Their Rationale

The success of a Suzuki-Miyaura coupling with a 2-chloropyridine hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system. Each plays a critical role in navigating the challenging aspects of this transformation.

Palladium Source and the Crucial Role of the Ligand

The choice of the palladium catalyst, and more importantly its accompanying ligand, is paramount for activating the robust C-Cl bond of a 2-chloropyridine.[6] While standard catalysts like Pd(PPh₃)₄ may prove insufficient for these challenging substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have proven to be highly effective.[6][8]

-

Bulky, Electron-Rich Phosphine Ligands: Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) are particularly well-suited for this task.[6][8] Their steric bulk promotes the formation of the active, monoligated palladium(0) species, which is crucial for the oxidative addition step.[6] Furthermore, their electron-rich nature enhances the electron density on the palladium center, facilitating the cleavage of the C-Cl bond.[10] These bulky ligands also serve to sterically shield the metal center, mitigating the inhibitory coordination of the pyridine nitrogen.[11]

-

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr, offer a powerful alternative, demonstrating high activity in the coupling of dichloropyridines.[11][12]

A common starting point for these reactions involves using a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃ in combination with the chosen ligand.[8] Pre-catalysts, which are stable and well-defined metal-ligand complexes, can also enhance reproducibility.[8]

The Base: Activating the Boronic Acid

The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that is essential for the transmetalation step.[7][11][13] The choice of base can significantly influence the reaction rate and yield.[11]

For the coupling of 2-chloropyridines, strong, non-nucleophilic inorganic bases are often the most effective.[6]

-

Potassium Phosphate (K₃PO₄): This is a frequently used and highly effective base for challenging couplings involving heteroaryl chlorides.[6][11]

-

Cesium Carbonate (Cs₂CO₃): While more expensive, Cs₂CO₃ often provides excellent results.[6][11]

-

Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃): These are also common and effective choices for a wide range of substrates.[11]

The optimal base is substrate-dependent, and screening a panel of bases is a recommended optimization step if initial yields are low.[11]

Solvent Systems: A Balancing Act

The solvent must effectively dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura couplings.[6] Common choices for the coupling of 2-chloropyridines include:

-

Dioxane/water

-

Toluene/water

-

THF/water[6]

The aqueous component can be beneficial for the transmetalation step.[8] However, in cases where protodeboronation (the undesired cleavage of the C-B bond) is a concern, the use of anhydrous solvents should be considered.[6]

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Detailed Experimental Protocol: A General Procedure

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine. It should be optimized for specific substrates.

Materials:

-

2-Chloropyridine derivative (1.0 equiv)

-

Aryl or heteroaryl boronic acid (or its pinacol ester) (1.2 - 1.5 equiv)

-

Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)[9]

-

Phosphine ligand (e.g., SPhos, 2-4 mol%)[9]

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[9]

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

-

Degassed water (if using a biphasic system)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-chloropyridine, the boronic acid derivative, the base, the palladium source, and the ligand.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[6][9]

-

Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[6][8]

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography on silica gel.

Troubleshooting Common Challenges

Low yields and the formation of side products are common hurdles in the Suzuki-Miyaura coupling of 2-chloropyridines. The following table outlines potential issues and their solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Inactive catalyst system- Insufficient reaction temperature- Ineffective base- Catalyst deactivation by pyridine nitrogen | - Switch to a more active ligand (e.g., SPhos, XPhos, NHC ligands).[6][11]- Increase the reaction temperature.[6][11]- Screen a panel of strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃).[6][11]- Use a bulky ligand to sterically hinder catalyst inhibition.[11] |

| Protodeboronation | - Presence of water or acidic impurities- Unstable boronic acid | - Use anhydrous solvents and reagents.- Switch to a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[11] |

| Homocoupling | - Presence of oxygen- Inefficient reduction of Pd(II) precatalyst | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[6][11]- Use a Pd(0) source directly or ensure conditions are suitable for complete precatalyst reduction.[11] |

| Dehalogenation | - Hydride sources in the reaction mixture | - Use a solvent less prone to acting as a hydride source.- Ensure the reaction is performed under an inert atmosphere.[9] |

Data Presentation: Recommended Reaction Parameters

The following tables summarize recommended starting points for key reaction parameters.

Table 1: Recommended Catalyst Systems for 2-Chloropyridine Coupling

| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |

| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[11] |

| Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active for C4-selective coupling of dichloropyridines.[11][12] |

| Pd(PPh₃)₄ | (None) | 2-5% | A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[11] |

| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust system for coupling aryl chlorides.[11] |

Table 2: Effect of Different Bases on Coupling Yield

| Base (2-3 equiv.) | Typical Solvent(s) | Relative Effectiveness | Notes |

| K₃PO₄ | Toluene, Dioxane | Often Very High | Frequently used for challenging couplings with heteroaryl chlorides.[11] |

| Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | High | A common and effective base for a wide range of substrates.[11] |

| K₂CO₃ | MeCN/H₂O, Toluene/H₂O | Moderate to High | Another standard and reliable choice.[11] |

| Cs₂CO₃ | Dioxane, Toluene | High | Often provides good results but is more expensive.[11] |

| KF | THF | Moderate to High | Can be effective, especially when substrates are base-sensitive.[11] |

Logical Workflow for Troubleshooting

When encountering difficulties, a systematic approach to troubleshooting is essential. The following workflow can guide optimization efforts.

Figure 2: A decision-making workflow for troubleshooting low yields in the Suzuki-Miyaura coupling of 2-chloropyridines.

Conclusion

The Suzuki-Miyaura coupling of 2-chloropyridines, while challenging, is a highly achievable and valuable transformation. Success lies in understanding the inherent reactivity hurdles and employing the appropriate tools to overcome them. By leveraging highly active catalyst systems based on bulky, electron-rich ligands, selecting robust bases, and carefully controlling reaction conditions, researchers can effectively synthesize a wide array of valuable bi- and hetero-biaryl compounds. This guide serves as a foundational resource for navigating the intricacies of this reaction and achieving consistent and high-yielding results in the pursuit of novel molecules for drug discovery and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Bipyridines Using 2-Chloro-5-phenylpyridine

Introduction: Strategic Approaches to Phenyl-Substituted Bipyridine Synthesis

Bipyridines are a cornerstone of modern chemistry, serving as privileged ligands in catalysis, essential components in materials science, and key scaffolds in pharmaceutical drug discovery. The synthesis of asymmetrically substituted bipyridines, particularly those bearing a phenyl group, offers a pathway to finely tune the steric and electronic properties of these valuable molecules. This guide provides a detailed exploration of synthetic strategies for bipyridines utilizing 2-Chloro-5-phenylpyridine as a versatile starting material.

As a substrate, this compound presents a unique set of challenges and opportunities. The chlorine atom at the 2-position is less reactive than its bromine or iodine counterparts, necessitating carefully optimized catalytic systems for efficient cross-coupling. Conversely, the presence of the phenyl group at the 5-position modulates the electronic character of the pyridine ring, influencing the reactivity of the C-Cl bond and offering a handle for further functionalization.

This document will delve into the practical application of three powerful palladium-catalyzed cross-coupling methodologies for the synthesis of phenyl-substituted bipyridines: the Suzuki-Miyaura, Stille, and Negishi reactions. We will explore the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and offer insights into the rationale behind the selection of specific catalysts, ligands, bases, and reaction conditions.

Choosing the Right Cross-Coupling Strategy: A Comparative Overview

The selection of a cross-coupling method is a critical decision in the synthetic planning process. Each of the three major palladium-catalyzed reactions discussed herein possesses distinct advantages and disadvantages when applied to the synthesis of bipyridines from this compound.

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Boronic Acids/Esters | Low toxicity of reagents, commercially available starting materials, mild reaction conditions.[1] | Requires a base for activation, which can affect sensitive functional groups.[2] |

| Stille | Organostannanes | Generally neutral reaction conditions, excellent functional group tolerance.[3] | High toxicity of organotin reagents and byproducts, which can be difficult to remove.[3] |

| Negishi | Organozinc Halides | High reactivity and functional group tolerance, often proceeds under mild conditions.[4] | Organozinc reagents are often moisture-sensitive and typically prepared in situ.[4] |

Mechanistic Insights: The Palladium Catalytic Cycles

Understanding the catalytic cycles of these reactions is paramount for troubleshooting and optimizing reaction conditions. All three reactions proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.

Figure 1: Generalized catalytic cycles for Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.

The critical step for the coupling of this compound is the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst. This step is generally slower for chlorides than for bromides or iodides, necessitating the use of highly active catalysts. The 5-phenyl group, being electron-donating, can further modulate the electron density of the pyridine ring, potentially impacting the ease of oxidative addition.

Detailed Application Notes and Protocols

The following protocols are designed as robust starting points for the synthesis of bipyridines from this compound. Optimization may be required for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Pyridine-2-boronic Acid

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds.[1] For the coupling of a chloropyridine, a highly active catalyst system is essential.

Reaction Scheme:

Rationale for Component Selection:

-

Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly effective for activating C-Cl bonds.[5][6] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition step.

-

Base: A strong base is required to facilitate the transmetalation step by forming the boronate species.[6] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for challenging couplings involving chloropyridines.[5]

-

Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used. Water can aid in the dissolution of the base and facilitate the transmetalation step.

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Pyridine-2-boronic acid (1.2 mmol, 1.2 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. Oxygen can deactivate the Pd(0) catalyst.[5]

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously for 12-24 hours.[5]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Stille Coupling of this compound with 2-(Tributylstannyl)pyridine

The Stille coupling offers the advantage of proceeding under neutral conditions, which can be beneficial for substrates with base-sensitive functional groups.[3] However, the toxicity of organotin reagents is a significant drawback.[3]

Reaction Scheme:

Rationale for Component Selection:

-

Catalyst System: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.[7] Alternatively, a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand can be employed.

-

Solvent: Anhydrous, polar aprotic solvents such as DMF or toluene are typically used.

-

Additives: In some cases, the addition of a copper(I) salt (e.g., CuI) can have a synergistic effect and accelerate the reaction.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent and Reagent Addition: Add anhydrous and degassed toluene (10 mL). Then, add 2-(Tributylstannyl)pyridine (1.1 mmol, 1.1 eq) via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir for 16-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

-

Purification: The residue is then purified by column chromatography on silica gel. Special care should be taken to handle and dispose of the tin byproducts appropriately.

Protocol 3: Negishi Coupling of this compound with a 2-Pyridylzinc Reagent

The Negishi coupling is a powerful method that often provides high yields and tolerates a wide range of functional groups.[4] The organozinc reagent is typically prepared in situ.

Reaction Scheme:

Rationale for Component Selection:

-

Organozinc Reagent Preparation: The pyridylzinc reagent is prepared by halogen-metal exchange of a 2-halopyridine (typically 2-bromopyridine) with an organolithium reagent, followed by transmetalation with zinc chloride.[8]

-

Catalyst System: A palladium catalyst such as Pd(dba)₂ in combination with a bulky phosphine ligand like XPhos is effective for coupling with aryl chlorides.[7] Pd(PPh₃)₄ can also be used.[9]

Step-by-Step Protocol:

-

Preparation of the 2-Pyridylzinc Reagent (in a separate flask): a. To a flame-dried Schlenk flask under argon, add 2-bromopyridine (1.1 mmol, 1.1 eq) in anhydrous THF. b. Cool the solution to -78 °C and add n-butyllithium (1.1 mmol, 1.1 eq) dropwise. Stir for 30 minutes. c. Add a solution of anhydrous zinc chloride (1.1 mmol, 1.1 eq) in THF to the reaction mixture and allow it to warm to room temperature.

-

Coupling Reaction: a. In a separate flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). b. Add anhydrous THF. c. Transfer the freshly prepared 2-pyridylzinc chloride solution to the second flask via cannula. d. Heat the reaction mixture to reflux (approximately 66 °C for THF) and stir for 12-18 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Troubleshooting and Optimization

Low yields in cross-coupling reactions with this compound can often be attributed to several factors:

-

Catalyst Inactivity: Ensure a truly inert atmosphere is maintained throughout the reaction. Oxygen can lead to catalyst decomposition.[5]

-

Inefficient Oxidative Addition: If starting material remains, consider increasing the reaction temperature or switching to a more electron-rich and bulky ligand (e.g., from PPh₃ to SPhos or XPhos).[5][6]

-

Side Reactions: Homocoupling of the organometallic reagent can occur. This can sometimes be minimized by using a Pd(0) source directly or ensuring efficient reduction of a Pd(II) precatalyst.[6]

Figure 3: A decision tree for troubleshooting low yields in cross-coupling reactions.

Conclusion

The synthesis of bipyridines from this compound is a challenging yet rewarding endeavor. The lower reactivity of the C-Cl bond necessitates the use of modern, highly active palladium catalyst systems. By carefully selecting the appropriate cross-coupling methodology—be it the low-toxicity Suzuki-Miyaura, the base-free Stille, or the highly reactive Negishi coupling—and by understanding the key parameters that govern the catalytic cycle, researchers can efficiently access a wide range of valuable phenyl-substituted bipyridine building blocks for applications in drug discovery, materials science, and beyond. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation of these powerful synthetic transformations.

References

- 1. chemistry.msu.edu [chemistry.msu.edu]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Leveraging 2-Chloro-5-phenylpyridine in Modern Medicinal Chemistry

Introduction: The Strategic Value of the 2-Substituted-5-Phenylpyridine Scaffold

In the landscape of contemporary drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyridine ring holds a privileged position due to its unique electronic properties, ability to engage in hydrogen bonding, and its presence in numerous biologically active molecules.[1] The 2-substituted-5-phenylpyridine motif, in particular, has emerged as a valuable pharmacophore in medicinal chemistry. The phenyl group at the 5-position provides a crucial lipophilic handle for modulating pharmacokinetic properties and exploring key interactions within protein binding pockets, while the 2-position serves as a versatile anchor for introducing a diverse range of functional groups to fine-tune biological activity and selectivity.

2-Chloro-5-phenylpyridine (CAS 66600-05-3) is a readily accessible and highly versatile building block for accessing this important chemical space.[2] The chlorine atom at the 2-position is amenable to a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] This allows for the strategic and efficient construction of carbon-carbon and carbon-nitrogen bonds, respectively, paving the way for the synthesis of diverse libraries of compounds for biological screening.[5] These derivatizations have been instrumental in the development of novel kinase inhibitors, insecticides, and other therapeutic and agrochemical agents.[1][6][7]

This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, complete with detailed experimental protocols for its key synthetic transformations and insights into the design of novel bioactive molecules.

Core Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 66600-05-3 | [2] |

| Molecular Formula | C₁₁H₈ClN | [8] |

| Molecular Weight | 189.64 g/mol | [8] |

| Appearance | Off-white to pale yellow solid | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Dioxane, Toluene) | - |

| SMILES | C1=CC=C(C=C1)C2=CN=C(C=C2)Cl | [8] |

Key Synthetic Transformations of this compound

The reactivity of the C2-chloro substituent is the cornerstone of this compound's utility. The following sections provide detailed protocols for two of the most powerful and widely used cross-coupling reactions for its derivatization: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds for Scaffold Elaboration

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, enabling the formation of a carbon-carbon bond.[9] This reaction is exceptionally versatile for introducing a wide array of aryl, heteroaryl, and alkyl groups at the 2-position of the pyridine ring, allowing for the exploration of structure-activity relationships (SAR) in medicinal chemistry programs.[10]

Reaction Principle:

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic moiety from the boron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Aryl-5-phenylpyridines

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[11]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)

-

Degassed water (if using a biphasic system)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane) and degassed water (if applicable, e.g., a 4:1 mixture of dioxane:water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 110 | 85-95 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | 1,4-Dioxane | 100 | 80-90 |

Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Functionality

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[12] This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of a wide range of arylamines, which are prevalent in pharmaceuticals.[4][13] For this compound, this reaction allows for the introduction of primary and secondary amines at the 2-position, providing access to a rich diversity of chemical matter.

Reaction Principle:

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired arylamine and regenerate the Pd(0) catalyst.[14]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 2-Amino-5-phenylpyridines

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with primary and secondary amines. The choice of ligand and base is crucial for achieving high yields and can vary depending on the amine substrate.[15]

Materials:

-

This compound

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equivalents)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

-

Reaction Setup: In a glovebox, to a flame-dried Schlenk flask or reaction vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq) to the flask.

-

Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to achieve a concentration of 0.1-0.5 M.

-

Reaction: Seal the flask, remove it from the glovebox, and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary for Buchwald-Hartwig Amination:

| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/BINAP (2/4) | NaOt-Bu | Toluene | 100 | >90 |

| 2 | Aniline | Pd(OAc)₂/Xantphos (2/4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-90 |

| 3 | Benzylamine | Pd₂(dba)₃/RuPhos (1/2) | K₃PO₄ | Toluene | 100 | 85-95 |

Applications in Medicinal Chemistry: Case Studies and Future Directions

The 2-substituted-5-phenylpyridine scaffold is a key feature in a number of biologically active compounds.

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyridine or pyrimidine core to interact with the hinge region of the kinase domain. The 2-amino-5-phenylpyridine scaffold, readily synthesized via Buchwald-Hartwig amination, is an excellent starting point for the development of inhibitors for kinases such as Src/Abl and ROCK.[7][16] The phenyl group can be further functionalized to occupy hydrophobic pockets, while the amino group can be elaborated to form hydrogen bonds and other key interactions.

-

Insecticides and Agrochemicals: Derivatives of 2-phenylpyridine have demonstrated potent insecticidal activity.[1] The ability to rapidly generate diverse analogs of this compound through the methods described above facilitates the exploration of structure-activity relationships to optimize potency and spectrum of activity against various pests.

-

Other Therapeutic Areas: The versatility of the 2-substituted-5-phenylpyridine core makes it an attractive scaffold for a wide range of therapeutic targets. For example, derivatives have been investigated as xanthine oxidase inhibitors for the treatment of gout and as DPP4 inhibitors for type 2 diabetes.[17][18]

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a reliable and versatile platform for the synthesis of diverse libraries of compounds. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions enable the strategic and efficient elaboration of this scaffold. The continued exploration of the chemical space around the 2-substituted-5-phenylpyridine core holds significant promise for the discovery of novel therapeutic agents and agrochemicals.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | CAS 66600-05-3 [matrix-fine-chemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jk-sci.com [jk-sci.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-phenylpyridine

Introduction

Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in modern organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[1] These reactions enable the efficient formation of carbon-carbon and carbon-heteroatom bonds under generally mild conditions, demonstrating broad functional group tolerance.[2][3] This has made them indispensable in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[2]

The 2-phenylpyridine scaffold and its derivatives are privileged structures in medicinal chemistry and materials science, frequently appearing in biologically active compounds and functional organic materials. The ability to further functionalize this core structure is of significant interest. This document provides a detailed guide to the palladium-catalyzed cross-coupling of 2-chloro-5-phenylpyridine, focusing on the Suzuki-Miyaura reaction as a representative and widely applicable example. We will delve into the mechanistic underpinnings, provide a rationale for the selection of reagents and conditions, and offer a detailed, step-by-step protocol for researchers, scientists, and drug development professionals.

Theoretical Framework: The Palladium Catalytic Cycle

At the heart of palladium-catalyzed cross-coupling lies a catalytic cycle that typically involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states.[4] The generally accepted mechanism for reactions like the Suzuki-Miyaura coupling consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (in this case, this compound). This step forms a Pd(II) intermediate.[1] The reactivity of the halide is typically I > Br > Cl, which is related to the bond strength.[1] The coupling of aryl chlorides can be challenging and often requires specialized ligands to facilitate this rate-determining step.[3][6]

-

Transmetalation: In this step, the organic group from the nucleophilic coupling partner (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium(II) complex.[5] This step requires activation of the organoboron species by a base.[7]

-

Reductive Elimination: The final step involves the two organic fragments coupling and being eliminated from the palladium center, forming the desired new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol details a representative Suzuki-Miyaura reaction. The selection of reagents and conditions is critical for success, especially when dealing with a less reactive aryl chloride like this compound.

Rationale for Component Selection

-

Substrate (this compound): As an electron-rich heteroaryl chloride, this substrate is more challenging to activate for oxidative addition compared to its bromide or iodide analogs.[6] The pyridine nitrogen can also potentially coordinate to the palladium center, which can sometimes inhibit catalysis.[9]

-

Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃): Palladium(II) acetate and tris(dibenzylideneacetone)dipalladium(0) are common and effective precatalysts.[10][11] Pd(II) sources require in-situ reduction to the active Pd(0) species, which can be achieved by phosphine ligands or other reagents in the mixture.[12] Using pre-formed palladium precatalysts, which are air- and moisture-stable, can simplify reaction setup and improve reproducibility.[13]

-

Ligand (e.g., XPhos, SPhos): The choice of ligand is paramount for the successful coupling of aryl chlorides.[3] Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are highly effective.[14] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which facilitates the challenging oxidative addition step and enhances the rate of reductive elimination.[15]

-

Base (e.g., K₃PO₄, K₂CO₃): The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[7] Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings as it is a strong enough base to facilitate transmetalation but generally shows good functional group tolerance.[16]

-

Solvent (e.g., Toluene, 1,4-Dioxane): Anhydrous, degassed aprotic polar solvents are typically used. Toluene and 1,4-dioxane are common choices as they effectively dissolve the reagents and are stable at the required reaction temperatures.[12] Degassing the solvent is critical to remove oxygen, which can oxidize the active Pd(0) catalyst and lead to catalyst deactivation and side reactions like homocoupling.[16]

Materials and Equipment

| Reagent/Equipment | Details |

| This compound | 1.0 mmol, 1.0 equiv. |

| 4-Methoxyphenylboronic acid | 1.2 mmol, 1.2 equiv. |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol, 2 mol% |

| XPhos (2-Dicyclohexylphosphino-...) | 0.04 mmol, 4 mol% |

| Potassium Phosphate (K₃PO₄), anhydrous | 2.0 mmol, 2.0 equiv. |

| Toluene, anhydrous | 5 mL |

| Schlenk tube or oven-dried round-bottom flask | With a magnetic stir bar |

| Inert gas supply (Argon or Nitrogen) | For maintaining an anaerobic atmosphere |

| Standard laboratory glassware | Syringes, needles, septa, etc. |

| Purification supplies | Silica gel for column chromatography, ethyl acetate, hexanes |

Step-by-Step Experimental Procedure

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

-

Preparation: Ensure all glassware, including the Schlenk tube and magnetic stir bar, is thoroughly oven-dried to remove moisture.

-

Reaction Setup: To the Schlenk tube, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), anhydrous potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

-

Establishing Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[17]

-

Solvent Addition: Using a syringe, add 5 mL of anhydrous, degassed toluene to the reaction mixture. It is good practice to sparge the solvent with an inert gas for 15-20 minutes before use.[18]

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and quench by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Troubleshooting and Key Considerations

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the reaction is strictly anaerobic, as oxygen can deactivate the Pd(0) catalyst.[16] Check the quality of the palladium source and ligand.

-

Inefficient Oxidative Addition: For challenging chlorides, consider a more electron-rich, bulky ligand or a higher reaction temperature.

-

Impure Reagents: The purity of all reagents, especially the boronic acid and base, is critical.[16]

-

-

Formation of Side Products:

-

Homocoupling of Boronic Acid: This often results from the presence of oxygen. Ensure thorough degassing of the solvent and inerting of the reaction vessel.[16]

-

Protodeboronation: The boronic acid can be cleaved by water before transmetalation. Ensure anhydrous conditions.

-

Hydrodehalogenation: The starting aryl chloride is reduced to the corresponding arene. This can sometimes occur as a side reaction.

-

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of functionalized biaryl compounds. Success hinges on the careful selection of a suitable catalyst system, particularly a bulky, electron-rich phosphine ligand capable of activating the inert C-Cl bond, and the meticulous exclusion of oxygen and moisture. The protocol provided herein serves as a reliable starting point for researchers, and with careful optimization, this methodology can be broadly applied to generate a diverse library of valuable 2,5-disubstituted pyridine derivatives for applications in drug discovery and materials science.

References

- 1. fiveable.me [fiveable.me]

- 2. jmcct.com [jmcct.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Application Notes & Protocols: Synthesis of Iridium(III) Complexes with Phenylpyridine Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium(III) complexes featuring cyclometalated phenylpyridine (ppy) ligands are at the forefront of materials science and chemical research. Their remarkable photophysical properties, including high phosphorescence quantum yields, tunable emission colors, and long excited-state lifetimes, have made them indispensable in technologies such as Organic Light-Emitting Diodes (OLEDs), photoredox catalysis, and bioimaging.[1][2][3][4] This guide provides a comprehensive overview of the synthesis of these vital compounds, detailing the mechanistic rationale and offering field-proven, step-by-step protocols for the preparation of both the pivotal chloro-bridged iridium dimer precursor and the final luminescent complexes.

The Strategic Importance of Cyclometalated Iridium(III) Complexes

The unique electronic structure of Iridium(III) (a 5d⁶ metal) allows for strong spin-orbit coupling. When coordinated by cyclometalating ligands like 2-phenylpyridine, this effect efficiently promotes intersystem crossing from the singlet to the triplet excited state.[4] This process enables the harvesting of both singlet and triplet excitons, leading to near-100% internal quantum efficiencies in phosphorescent OLEDs.[2][5] The ability to systematically modify the cyclometalating (C^N) and ancillary (L^X) ligands allows for precise tuning of the emission wavelength across the visible spectrum, from deep blue to red.[1][6][7] Beyond display technology, these complexes function as potent photoredox catalysts, capable of mediating a wide range of organic transformations with visible light.[8][9][10] Their long-lived phosphorescence is also highly advantageous for bioimaging applications, enabling time-resolved imaging that minimizes background autofluorescence.[4]

Core Synthetic Pathways

The synthesis of iridium(III) phenylpyridine complexes generally follows a modular, two-step strategy.[11] This approach provides great flexibility in designing a vast library of complexes with tailored properties.

-

Formation of the Chloro-Bridged Dimer: The first critical step is the reaction of an iridium(III) salt, typically IrCl₃·xH₂O, with two equivalents of the C^N ligand (e.g., 2-phenylpyridine). This reaction, known as cyclometalation, forms a stable, chloro-bridged dinuclear complex, [Ir(C^N)₂Cl]₂.[1][12] This dimer serves as a versatile and essential precursor for a wide array of final products.[11][13]

-

Synthesis of the Final Complex: The chloro-bridged dimer is then reacted with a third ligand to yield the desired mononuclear complex. This can proceed via two main routes:

-

Homoleptic Complexes (e.g., fac-Ir(ppy)₃): Reaction of the dimer with another equivalent of the same C^N ligand, often with the aid of a silver salt to abstract the chloride, yields the tris-cyclometalated homoleptic complex.[14][15] Alternatively, a one-pot synthesis from IrCl₃ at high temperatures can directly produce the thermodynamically favored facial (fac) isomer.[14][15]

-

Heteroleptic Complexes (e.g., Ir(ppy)₂(acac)): The dimer is reacted with a different, often bidentate, ancillary ligand (L^X), such as acetylacetonate (acac) or a bipyridine (bpy). This "bridge-splitting" reaction is the most common method for creating heteroleptic complexes, which offer a broader range of tunable properties.[12][16][17]

-

Below is a visual representation of this strategic workflow.

Caption: General synthetic strategies for iridium(III) complexes.

Experimental Protocols

Protocol 1: Synthesis of the Chloro-Bridged Dimer, [Ir(ppy)₂Cl]₂

This protocol describes the foundational synthesis of the bis(2-phenylpyridinato-C²,N')(μ-chloro)diiridium(III) dimer.

Causality and Insights:

-

Solvent System: A mixture of 2-ethoxyethanol and water is commonly used.[1] The alcohol acts as a high-boiling solvent to drive the reaction, while water helps to dissolve the IrCl₃ hydrate and facilitate the reaction.

-

Inert Atmosphere: The reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the reactants and intermediates at high temperatures.

-

Stoichiometry: A slight excess of the phenylpyridine ligand (2.3-2.5 equivalents per Ir) is often used to ensure complete conversion of the iridium starting material.[18]

-

Precipitation: The product dimer is insoluble in the reaction mixture and precipitates upon cooling, which simplifies its initial isolation.

Step-by-Step Methodology:

-

Setup: Equip a three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and an Argon/Nitrogen inlet.

-

Reagents: To the flask, add iridium(III) chloride hydrate (IrCl₃·xH₂O, 1.0 equiv), 2-phenylpyridine (2.3 equiv), 2-ethoxyethanol (20 mL per gram of IrCl₃), and deionized water (10 mL per gram of IrCl₃).[18]

-

Degassing: Purge the mixture with Argon or Nitrogen for 15-20 minutes while stirring.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) under the inert atmosphere and maintain for 18-24 hours. A yellow or orange precipitate will form as the reaction progresses.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid sequentially with methanol and then hexanes to remove unreacted ligand and solvent residues.

-

Drying: Dry the bright yellow-orange solid under high vacuum. The product, [Ir(ppy)₂Cl]₂, is typically used in the next step without further purification. Yields are generally high (>80%).

Protocol 2: Synthesis of a Heteroleptic Complex, Ir(ppy)₂(acac)

This protocol details the synthesis of (Acetylacetonato)bis(2-phenylpyridinato-C²,N')iridium(III) from the dimer.

Causality and Insights:

-

Base: Sodium carbonate (Na₂CO₃) is used to deprotonate the acetylacetone (Hacac), forming the acetylacetonate anion in situ, which then acts as the nucleophile to displace the chloride bridges.[12]

-

Solvent: 2-ethoxyethanol is again used as a high-boiling solvent to ensure the reaction goes to completion.

-

Purification: The final complex is neutral and typically has good solubility in organic solvents like dichloromethane (DCM), allowing for purification by column chromatography.[12] For high-purity applications like OLEDs, a final sublimation step is often required.[2]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, combine the [Ir(ppy)₂Cl]₂ dimer (1.0 equiv), acetylacetone (2.5-3.0 equiv), and anhydrous sodium carbonate (Na₂CO₃, ~5 equiv).

-

Solvent & Degassing: Add 2-ethoxyethanol (approx. 30 mL per gram of dimer) and purge the system with Argon or Nitrogen for 15 minutes.

-

Reaction: Heat the mixture to reflux for 12-16 hours under an inert atmosphere. The solution will typically become a clear, bright yellow.

-

Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure (rotary evaporation).

-

Extraction: Dissolve the residue in dichloromethane (DCM) and wash with deionized water to remove inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification (Chromatography): Filter the dried solution and concentrate it. Purify the crude product by silica gel column chromatography, typically eluting with a solvent system like DCM/hexanes or ethyl acetate/hexanes.

-

Final Product: Collect the bright yellow fractions containing the product. Evaporate the solvent to yield Ir(ppy)₂(acac) as a bright yellow powder. Further purification can be achieved by recrystallization or gradient sublimation.[2]

Protocol 3: One-Pot Synthesis of a Homoleptic Complex, fac-Ir(ppy)₃

This protocol describes a direct, high-temperature synthesis of facial-tris(2-phenylpyridinato)iridium(III).

Causality and Insights:

-

High Temperature: This reaction requires high temperatures (>200 °C) to overcome the kinetic barrier and form the thermodynamically stable facial (fac) isomer.[14] The meridional (mer) isomer is the kinetic product but is less emissive and generally less desired.

-

Solvent/Reagent: Glycerol or an excess of the 2-phenylpyridine ligand itself can serve as the high-boiling solvent. Using water in a high-pressure reactor is also a modern, efficient method.[14][15]

-

Purification: The product is highly nonpolar. Purification often involves washing with polar solvents to remove impurities, followed by column chromatography and/or sublimation.[2][14]

Step-by-Step Methodology (High-Pressure Water Method):

-

Setup: Add IrCl₃·xH₂O (1.0 equiv), 2-phenylpyridine (12.0 equiv), and deionized water to a high-pressure Parr reactor.[14]

-

Degassing: Pressurize the sealed reactor with argon and vent three times to ensure an inert atmosphere.[14][15]

-

Reaction: Heat the reactor to 205 °C for 48 hours with internal stirring. The high pressure generated by the water at this temperature is critical.[14]

-

Cooling & Isolation: Cool the reactor to room temperature. An insoluble yellow solid product will be present in the aqueous phase.[14]

-

Extraction: Transfer the entire contents to a separatory funnel and extract the product into a large volume of DCM.[15]

-

Washing: Wash the combined organic layers with 1 M HCl solution to remove excess ligand, followed by water. Dry the organic layer over MgSO₄.[14]

-

Purification: After filtering, concentrate the solution. The crude product can be purified by sonicating in hexanes with a small amount of DCM to dissolve impurities, followed by filtration to collect the purified yellow solid.[14] Gradient sublimation is the ultimate purification method for device-grade material.

Characterization and Data

Proper characterization is crucial to confirm the identity, purity, and properties of the synthesized complexes.

Caption: Key characterization techniques for iridium complexes.

Table 1: Typical Photophysical Properties of Representative Iridium(III) Complexes

| Complex | Emission Color | λₑₘ (nm) | PLQY (%) | Application Area |

| fac-Ir(ppy)₃ | Green | ~515 | ~97-100 | OLEDs, Photoredox Catalysis |

| Ir(ppy)₂(acac) | Green-Yellow | ~520 | ~60-80 | OLEDs |

| FIrpic | Blue | ~475 | ~70-90 | OLEDs |

| [Ir(ppy)₂(bpy)]PF₆ | Yellow-Green | ~540 | >55 | Photoredox Catalysis, Bioimaging |

Note: λₑₘ (Emission Wavelength) and PLQY (Photoluminescence Quantum Yield) can vary depending on the solvent or solid-state matrix.

Applications Overview

-

OLEDs: The primary application leverages the high efficiency of phosphorescence. Green and red emitters based on Ir(ppy)₃ and its derivatives are industry standards.[5][19] Blue emitters, like FIrpic, remain an area of intense research to improve stability.[7]

-

Photoredox Catalysis: Complexes like fac-Ir(ppy)₃ and cationic derivatives such as [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ act as powerful single-electron transfer agents upon photoexcitation, enabling a vast range of organic reactions under mild conditions.[8][9][18][20]

-

Bioimaging and Sensing: The long phosphorescence lifetimes of iridium complexes allow for time-gated imaging, which eliminates short-lived autofluorescence from biological samples, dramatically improving the signal-to-noise ratio.[4] Ligands can be functionalized to make the complex's emission sensitive to pH, metal ions, or other analytes.[4][21]

References

- 1. Effects of Ancillary Ligands on Deep Red to Near-Infrared Cyclometalated Iridium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ursi.org [ursi.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Effects of steric encumbrance of iridium( iii ) complex core on performance of solution-processed organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04652C [pubs.rsc.org]

- 6. Invited feature articleTuning the photophysical properties of heteroleptic Ir(III) complexes through ancillary ligand substitution: Experimental and theoretical investigation-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 9. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoselective Synthesis of Cyclometalated Iridium (III) Complexes: Characterization and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligand effect of cyclometallated iridium(iii) complexes on N-alkylation of amines in hydrogen borrowing reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orgsyn.org [orgsyn.org]

- 15. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Application Note: Strategies for the Selective Functionalization of the Pyridine Ring in 2-Chloro-5-phenylpyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Chloro-5-phenylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility is largely defined by the ability to selectively functionalize the pyridine core. This guide provides a detailed overview of key functionalization strategies, focusing on the underlying principles, causality behind experimental choices, and field-proven protocols. We will explore palladium-catalyzed cross-coupling reactions at the C2-position, direct C-H functionalization of the pyridine ring, and nucleophilic aromatic substitution (SNAr), offering researchers a robust toolkit for molecular diversification.

Introduction

Pyridine derivatives are a cornerstone of modern chemistry, featuring prominently in pharmaceuticals, agrochemicals, and functional materials.[1][2] The this compound scaffold is particularly noteworthy, offering multiple reaction vectors for constructing complex molecules. The electron-deficient nature of the pyridine ring, combined with the specific placement of the chloro and phenyl substituents, dictates its reactivity.[1] Key sites for functionalization include:

-

The C2-Position: The carbon bearing the chloro substituent is highly activated towards palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

-

The C-H Bonds (C4, C6): These positions are targets for modern C-H functionalization methodologies, offering a direct route to elaborated structures without pre-functionalization.[3]

-

The Pyridine Nitrogen: The lone pair of the nitrogen atom can coordinate to catalysts or be derivatized (e.g., N-oxidation) to modulate the electronic properties and reactivity of the entire ring system.

This document serves as a senior application scientist's guide to navigating these transformations, emphasizing not just the "how" but the "why" of protocol design.

Section 1: Cross-Coupling Reactions at the C2-Position

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The C2-Cl bond of this compound is an excellent electrophilic partner for these transformations.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an organoboron reagent with a halide.[4][5][6]

Causality & Experimental Choices: The primary challenge in coupling chloropyridines is the relatively inert nature of the C-Cl bond compared to C-Br or C-I bonds and potential catalyst inhibition by the pyridine nitrogen. To overcome this, highly active catalyst systems are required.

-

Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is necessary.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbenes (NHCs) are crucial.[6] They promote the difficult oxidative addition of the C-Cl bond to the Pd(0) center and stabilize the catalytic species.

-

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid, facilitating the transmetalation step.[6] The choice of base can significantly impact yield and must be screened.

-

Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with water as a co-solvent, are typically used.[7]

Workflow Diagram: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Protocol: Synthesis of 2-Aryl-5-phenylpyridine

-

Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Catalyst Addition: To this mixture, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously overnight (12-18 hours). Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/DCM/MeOH | 90 | 48% (for synthesis) | [8] |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | [4][5] |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 80-100 | High | [6] |

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone for synthesizing aryl amines, coupling an aryl halide with a primary or secondary amine.[9] It is invaluable for accessing compounds with diverse pharmacological properties.

Causality & Experimental Choices: Similar to the Suzuki coupling, the C-Cl bond requires a highly active catalyst. The choice of ligand is even more critical here to facilitate the reductive elimination step that forms the C-N bond.[9][10]

-